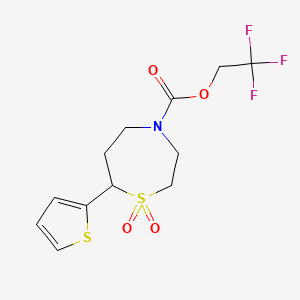

2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar structures. For instance, the incorporation of trifluoromethyl groups in conjugated polymers, as seen in the first paper, suggests that such modifications can significantly alter the optical and electrochemical properties of these materials .

Synthesis Analysis

The synthesis of related compounds involves the use of thiophene derivatives as key building blocks. For example, the first paper describes the synthesis of conjug

Scientific Research Applications

Synthesis and Characterization

- Incorporation of Trifluoromethyl Groups : Research has explored the synthesis of sulfur and nitrogen-containing heterocycles, highlighting the incorporation of (trifluoromethyl)thio groups into various scaffolds, such as benzo[e][1,2]thiazine dioxides, through reactions under mild conditions, showcasing the compound's relevance in synthetic chemistry (Xiao et al., 2013).

- Optoelectronic Properties : Studies on thiophene dioxides have detailed how their optoelectronic properties can be tuned for various applications, indicating the potential of related compounds in electronic and photovoltaic devices (Tsai et al., 2013).

Applications in Material Science

- Luminescence Sensing and Pesticide Removal : Thiophene-based MOFs have been demonstrated to be effective luminescent sensory materials for detecting environmental contaminants, such as Hg(II), Cu(II), and Cr(VI), as well as for the removal of pesticides from solutions, suggesting potential environmental monitoring and remediation applications for related compounds (Zhao et al., 2017).

Electroluminescence and Polymerization

- Electroluminescent Properties : Research into star-shaped single-polymer systems with simultaneous RGB emission for electroluminescence indicates that compounds with thiophene units can contribute to the development of materials with saturated white emission and amplified spontaneous emission, relevant for display technologies and optical devices (Liu et al., 2016).

Catalysis

- Secondary Benzylation : Studies on secondary benzylation using benzyl alcohols catalyzed by various metal triflates highlight the role of related compounds in facilitating reactions involving carbon, nitrogen, and oxygen nucleophiles, which is crucial for the synthesis of a wide range of organic molecules (Noji et al., 2003).

Electrochemical Applications

- Carbon Dioxide Fixation : Efforts in the electrochemical fixation of carbon dioxide into carboxylic acids demonstrate the utility of related compounds in carbon capture and utilization processes, underscoring their importance in addressing climate change and resource recycling (Senboku, 2021).

properties

IUPAC Name |

2,2,2-trifluoroethyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S2/c13-12(14,15)8-20-11(17)16-4-3-10(9-2-1-6-21-9)22(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNJVOGBMHSGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2539075.png)

![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2539086.png)

![[4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2539088.png)

![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539092.png)

![methyl 5-((2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2539096.png)